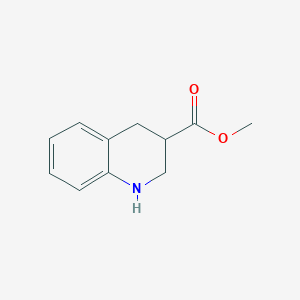

Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAIDTMLOPPTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401238523 | |

| Record name | Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177202-62-9 | |

| Record name | Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177202-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry. The primary focus is on the catalytic hydrogenation of methyl quinoline-3-carboxylate, detailing the mechanistic underpinnings, a comparative analysis of common catalytic systems, and a meticulously outlined experimental protocol. This document is designed to equip researchers with the necessary knowledge to not only replicate the synthesis but also to understand the critical parameters that govern the reaction's success, efficiency, and safety.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets, including G-protein coupled receptors, enzymes, and ion channels. The incorporation of a carboxylate moiety at the 3-position, as in the title compound, offers a versatile handle for further chemical modifications, such as amide bond formation, to generate libraries of potential therapeutic agents. These derivatives have been explored for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents, making efficient and reliable synthetic routes to key intermediates like this compound of paramount importance.

Strategic Approach: Catalytic Hydrogenation of Methyl Quinoline-3-carboxylate

The most direct and industrially scalable approach to this compound is the catalytic hydrogenation of its aromatic precursor, methyl quinoline-3-carboxylate. This method offers high atom economy and generally proceeds with high yield and selectivity under optimized conditions. The reaction involves the reduction of the pyridine ring of the quinoline system, leaving the benzene ring intact.

Mechanistic Rationale

Catalytic hydrogenation is a heterogeneous process that occurs on the surface of a metal catalyst. The generally accepted mechanism involves the following key steps:

-

Adsorption of Reactants: Both the hydrogen gas (H₂) and the quinoline substrate are adsorbed onto the surface of the metal catalyst.

-

Activation of Hydrogen: The H-H bond in the hydrogen molecule is weakened and cleaved by the metal, forming reactive metal-hydride species on the surface.

-

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed quinoline molecule. The reduction of the nitrogen-containing heterocyclic ring is typically favored over the benzene ring due to the polarization of the C=N and C=C bonds within the pyridine moiety.

-

Desorption of Product: Once the reduction is complete, the resulting 1,2,3,4-tetrahydroquinoline product desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction rate, selectivity, and yield.

Comparative Analysis of Catalytic Systems

Several heterogeneous catalysts are effective for the hydrogenation of quinolines. The selection of the optimal catalyst depends on factors such as cost, reactivity, selectivity, and ease of handling.

| Catalyst | Advantages | Disadvantages | Typical Conditions |

| Palladium on Carbon (Pd/C) | Highly active, cost-effective, good selectivity for the heterocyclic ring. | Pyrophoric (especially after use), can cause C-O bond cleavage in some substrates. | 20-50 °C, 20-40 bar H₂, Methanol or Ethanol solvent.[2][3] |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Very active, effective for a wide range of substrates. | More expensive than Pd/C, may require higher pressures for some substrates. | Room temperature, 1-4 atm H₂, Acetic acid or Ethanol solvent. |

| Raney Nickel (Raney Ni) | Inexpensive, highly active. | Pyrophoric, can be less selective, requires careful preparation and handling.[4] | Room temperature to 90°C, 40-60 bar H₂, often used in water or alcohols.[4][5] |

For the synthesis of this compound, 10% Palladium on Carbon is often the catalyst of choice due to its high activity, selectivity for the pyridine ring reduction, and relatively moderate reaction conditions required.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

-

Methyl quinoline-3-carboxylate

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Methanol (anhydrous)

-

Diatomaceous earth (Celite®)

-

Nitrogen gas (or Argon)

-

Hydrogen gas

Equipment

-

Parr hydrogenator or a similar high-pressure reaction vessel

-

Glass liner for the reaction vessel

-

Magnetic stirrer and stir bar

-

Schlenk flask or a three-necked round-bottom flask

-

Vacuum/inert gas manifold

-

Buchner funnel and filter paper

-

Rotary evaporator

Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Physical and chemical properties of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate and its Analogs

A Note to the Researcher: Direct, comprehensive data for this compound is notably scarce in publicly available scientific literature. This technical guide has been structured to provide a robust framework for understanding its probable characteristics by presenting a detailed analysis of its closely related and well-documented structural isomers and analogs, primarily the 2- and 4-carboxylate isomers of tetrahydroquinoline and the 3-carboxylate isomer of tetrahydroisoquinoline. The principles, experimental protocols, and characterization data presented herein are intended to serve as a strong predictive resource and a methodological blueprint for researchers and drug development professionals working with this class of compounds.

Introduction: The Tetrahydroquinoline Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Its rigid, partially saturated bicyclic structure provides a three-dimensional framework that is amenable to diverse functionalization, enabling the precise spatial orientation of substituents to interact with biological targets. THQ derivatives have demonstrated a wide array of pharmacological activities, including but not limited to anticancer, antihypertensive, antiviral, and antibiotic properties.[1] The introduction of a methyl carboxylate group, as in this compound, adds a key functional handle that can influence the molecule's polarity, solubility, and potential for hydrogen bonding, while also serving as a synthetic precursor for more complex derivatives.

This guide will delve into the core physical and chemical properties, synthetic strategies, reactivity, and analytical methodologies relevant to this compound, drawing upon established data from its isomers and the closely related tetrahydroisoquinoline (THIQ) analogs. The THIQ scaffold, a structural isomer of THQ, is also a cornerstone in drug discovery, with its derivatives playing crucial roles in the development of therapeutics for neurodegenerative disorders and cardiovascular conditions.[2][3][4]

Physicochemical Properties: A Comparative Analysis

While specific data for the 3-carboxylate isomer is limited, we can infer its properties from its known isomers. The position of the ester group significantly influences the molecule's physical characteristics.

| Property | Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate | Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

| Molecular Formula | C₁₁H₁₃NO₂[5][6] | C₁₁H₁₃NO₂[7] | C₁₁H₁₃NO₂[8] | C₁₁H₁₃NO₂[9] |

| Molecular Weight | 191.23 g/mol [5][6] | 191.23 g/mol [7] | 191.23 g/mol [8] | 191.23 g/mol [9] |

| Appearance | Not specified | Not specified | Powder[8] | Not specified |

| Melting Point | Not specified | Not specified | 73-76 °C[8] | Not specified |

| Boiling Point | Not specified | 291.91 °C[7] | Not specified | 298.0±28.0°C at 760 mmHg[9] |

| CAS Number | 40971-35-5[5] | 68066-85-3[7] | 177478-49-8[8] | Not specified for (R) isomer, parent acid is 67123-97-1[10] |

Synthesis and Reactivity

General Synthetic Strategies for the Tetrahydroquinoline Core

The synthesis of the tetrahydroquinoline scaffold is a well-established area of organic chemistry, with several named reactions and modern catalytic methods available. Domino reactions, which involve multiple bond-forming events in a single pot, are particularly efficient for constructing this heterocyclic system.[1]

A common and versatile approach is the reductive cyclization of substituted nitroarenes. For instance, a 2-nitroarylketone can undergo catalytic reduction of the nitro group, followed by an intramolecular reductive amination to form the tetrahydroquinoline ring.[1]

Caption: A plausible domino reaction pathway for the synthesis of a this compound derivative.

Reactivity of the Tetrahydroquinoline Nucleus

The reactivity of the tetrahydroquinoline system is characterized by the interplay between the aromatic benzene ring and the saturated heterocyclic amine.

-

N-Functionalization: The secondary amine in the tetrahydroquinoline ring is nucleophilic and can be readily alkylated, acylated, or arylated to introduce a wide range of substituents. This is a common strategy in drug development to modulate the compound's pharmacokinetic and pharmacodynamic properties.[3]

-

Aromatic Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The position of substitution is directed by the activating effect of the amino group and any other substituents present on the aromatic ring.

-

Oxidation: The benzylic C-4 position and the nitrogen atom are susceptible to oxidation. Oxidation at C-4 can lead to the formation of 4-quinolinones, while over-oxidation can result in the aromatization of the heterocyclic ring to form the corresponding quinoline.[11]

Analytical and Spectroscopic Characterization

A comprehensive analytical workflow is crucial for the unambiguous identification and purity assessment of this compound.

Caption: A standard analytical workflow for the purification and characterization of a synthesized tetrahydroquinoline derivative.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of the final compound. A typical method would employ a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Experimental Protocol: HPLC Analysis

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: One would expect to see signals corresponding to the aromatic protons, the protons on the saturated heterocyclic ring (often appearing as complex multiplets due to diastereotopicity), and the methyl ester singlet. The chemical shifts and coupling constants of the protons at positions 2, 3, and 4 would be critical for confirming the 3-carboxylate substitution pattern.

-

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the carbonyl carbon of the ester group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern can also offer structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Expected characteristic peaks would include N-H stretching for the secondary amine, C=O stretching for the ester, and C-H stretching for the aromatic and aliphatic portions of the molecule.[12]

Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling related tetrahydroquinoline and tetrahydroisoquinoline derivatives should be followed. These compounds are often classified as harmful if swallowed and may cause skin and eye irritation.[13][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

This compound represents a potentially valuable, yet underexplored, building block in medicinal chemistry. While direct experimental data is sparse, a comprehensive understanding of its likely physical and chemical properties can be extrapolated from its well-characterized isomers and analogs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound. Future studies are warranted to fully elucidate the properties of the 3-carboxylate isomer and to explore its potential in the development of novel therapeutic agents. The versatility of the tetrahydroquinoline scaffold ensures that new derivatives, including the title compound, will continue to be of significant interest to the scientific community.

References

-

Sunway Pharm Ltd. (n.d.). methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate. Retrieved from [Link]

- Synthetic Communications. (2007). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters.

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

- Mash, E. A., Williams, L. J., & Pfeiffer, S. S. (1997). Synthesis of ethyl N-(diphenyl)methyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylates. Tetrahedron Letters, 38(39), 6977-6980.

-

MySkinRecipes. (n.d.). (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Retrieved from [Link]

- ResearchGate. (2007). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.

- ResearchGate. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.

- ResearchGate. (2010). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids.

- National Institutes of Health. (n.d.).

- Singh, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13236-13268.

- Katritzky, A. R., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(9), 13422-13460.

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

- MDPI. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

-

The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

- Journal of Analytical Science and Technology. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines.

- National Institutes of Health. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.

- ACS Publications. (2022).

- BenchChem. (2025). Application Notes and Protocols for the Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline by HPLC and GC-MS.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | C11H13NO2 | CID 2736972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3D-FM44105 - methyl-1234-tetrahydroquinoline-2-carboxylate… [cymitquimica.com]

- 7. biosynth.com [biosynth.com]

- 8. メチル 1,2,3,4-テトラヒドロキノリン-6-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. (R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate [myskinrecipes.com]

- 10. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 13. fishersci.fi [fishersci.fi]

- 14. fishersci.com [fishersci.com]

- 15. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]

Spectroscopic Analysis of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate: A Technical Guide

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, saturated heterocyclic core, the tetrahydroquinoline scaffold, is a common motif in a wide range of biologically active molecules and natural products. The presence of a methyl ester at the 3-position provides a key functional handle for further synthetic modifications, making it a valuable building block for the synthesis of more complex molecular architectures.

A thorough understanding of the structural and electronic properties of this molecule is paramount for its effective utilization in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this compound. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, offering insights into data acquisition, interpretation, and the underlying chemical principles.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

A. ¹H NMR (Proton NMR) Spectroscopy

Theoretical Considerations: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons attached to or near electronegative atoms (like oxygen and nitrogen) will be deshielded and appear at a higher chemical shift (downfield). The multiplicity of a signal (singlet, doublet, triplet, etc.) is determined by the number of neighboring protons, following the n+1 rule, and provides crucial information about proton connectivity.

Anticipated ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H | 6.5 - 7.2 | m | 4H | Protons on the benzene ring |

| NH | 3.5 - 4.5 | br s | 1H | Proton on the nitrogen atom |

| OCH₃ | ~3.7 | s | 3H | Methyl ester protons |

| C3-H | 3.3 - 3.6 | m | 1H | Proton at the 3-position |

| C2-H₂ | 2.8 - 3.2 | m | 2H | Methylene protons at the 2-position |

| C4-H₂ | 2.5 - 2.9 | m | 2H | Methylene protons at the 4-position |

Data Interpretation Workflow:

Caption: Workflow for ¹H NMR data interpretation.

B. ¹³C NMR (Carbon-13 NMR) Spectroscopy

Theoretical Considerations: The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it.

Anticipated ¹³C NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

| C=O | 170 - 175 | Carbonyl carbon of the ester |

| Aromatic C | 115 - 145 | Carbons of the benzene ring |

| OCH₃ | ~52 | Methyl ester carbon |

| C3 | 45 - 55 | Carbon at the 3-position |

| C2 | 40 - 50 | Carbon at the 2-position |

| C4 | 25 - 35 | Carbon at the 4-position |

II. Infrared (IR) Spectroscopy

Theoretical Considerations: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for identifying the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Anticipated IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Secondary amine |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 3000 | C-H stretch | Aliphatic C-H |

| ~1735 | C=O stretch | Ester carbonyl |

| 1500 - 1600 | C=C stretch | Aromatic ring |

| 1000 - 1300 | C-O stretch | Ester C-O |

III. Mass Spectrometry (MS)

Theoretical Considerations: Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Anticipated MS Data:

-

Molecular Ion (M⁺•): The molecular weight of this compound is 191.23 g/mol . Therefore, a prominent peak is expected at m/z = 191.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) from the ester would result in a fragment at m/z = 160.

-

Loss of the entire carbomethoxy group (-COOCH₃) would lead to a fragment at m/z = 132.

-

Cleavage of the tetrahydroquinoline ring can lead to various other characteristic fragments.

-

Fragmentation Analysis Logic:

Caption: Expected fragmentation pathway in EI-MS.

IV. Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes, often involving the cyclization of a suitable precursor. A common approach is the reductive cyclization of a substituted nitro-cinnamic ester derivative.

Illustrative Synthetic Workflow:

Caption: General workflow for synthesis and characterization.

V. Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. A thorough analysis of the NMR, IR, and MS spectra, guided by the principles outlined herein, is essential for ensuring the quality and purity of this important synthetic intermediate. These analytical techniques, when used in concert, provide a robust framework for structural elucidation, which is a cornerstone of modern chemical research and drug development.

VI. References

Due to the unavailability of specific experimental data for this compound in the searched resources, this section cannot be populated with direct references for the presented data. The provided information is based on established principles of spectroscopic interpretation for analogous chemical structures.

An In-Depth Technical Guide to the Crystal Structure of Tetrahydroquinoline Carboxylates: A Case Study Approach

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism screening, and ensuring the stability and bioavailability of active pharmaceutical ingredients. This guide provides a comprehensive overview of the crystallographic analysis of this important heterocyclic system. Due to the current absence of a published crystal structure for Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate in publicly accessible databases, this document will utilize a closely related derivative, 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, as a case study. This analogue allows for a detailed exploration of the synthesis, crystallization, and solid-state structural features that are characteristic of the tetrahydroquinoline ring system, offering valuable insights for researchers in the field.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a fundamental structural motif found in a wide array of natural products and synthetic pharmaceuticals.[1] Its prevalence in medicinal agents stems from its rigid, bicyclic structure which can appropriately position substituents to interact with biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antiarrhythmic, antiviral, and antimalarial properties.[1] The conformational rigidity and chiral nature of substituted tetrahydroquinolines make them attractive candidates for the development of highly selective therapeutic agents.

This compound, the primary topic of this guide, is a chiral building block used in the synthesis of more complex molecules. While its specific crystal structure is not yet publicly documented, the principles of its solid-state conformation can be effectively understood through the analysis of closely related structures.

Case Study: Crystal Structure of 1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

In the absence of crystallographic data for this compound, we will examine the crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline. This compound shares the core tetrahydroquinoline framework and provides an excellent platform to discuss the key structural features and intermolecular interactions that govern the crystal packing of this class of molecules. The crystallographic data for this case study was reported by Jeyaseelan et al.[2][3]

Molecular Structure and Conformation

The molecular structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline reveals the characteristic fusion of a benzene ring with a saturated six-membered nitrogen-containing ring.[2][3] The heterocyclic ring adopts a half-chair conformation, a common feature for such systems, which minimizes steric strain.[2][3] The sum of the bond angles around the nitrogen atom is 347.9°, indicating a trigonal pyramidal geometry.[2][3]

Caption: Molecular structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline.

Crystallographic Data

The single-crystal X-ray diffraction analysis of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline provided the following key crystallographic parameters, which are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₁₃NO₂S | [2][3] |

| Molecular Weight | 211.27 g/mol | [2][3] |

| Crystal System | Triclinic | [2][3] |

| Space Group | P-1 | [2][3] |

| a (Å) | 5.5865 (2) | [2][3] |

| b (Å) | 9.2195 (4) | [2][3] |

| c (Å) | 10.1924 (4) | [2][3] |

| α (°) | 85.798 (2) | [2][3] |

| β (°) | 84.686 (2) | [2][3] |

| γ (°) | 77.166 (2) | [2][3] |

| Volume (ų) | 508.89 (4) | [2][3] |

| Z | 2 | [2][3] |

| Temperature (K) | 294 | [2][3] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [2][3] |

| Density (calculated) | 1.379 Mg m⁻³ | [2] |

| R-factor (R1) | 0.038 | [2] |

| wR2 | 0.106 | [2] |

Intermolecular Interactions and Crystal Packing

In the crystal lattice, the molecules of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline are organized into inversion dimers.[2][3] These dimers are formed through pairs of C—H···O hydrogen bonds, creating R²₂(8) ring motifs.[2][3] This type of hydrogen bonding, although weaker than conventional N-H···O or O-H···O bonds, plays a crucial role in the stabilization of the crystal structure. The packing of these dimers results in a well-ordered three-dimensional network.

Experimental Protocols

The successful determination of a crystal structure relies on a systematic and well-executed experimental workflow. The following sections detail the key methodologies for the synthesis, crystallization, and data collection for compounds of this class.

Synthesis of 1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

The synthesis of the case study compound was achieved through a straightforward sulfonylation reaction.[2]

Materials:

-

1,2,3,4-tetrahydroquinoline

-

Dry methylene dichloride

-

Triethylamine

-

Methanesulfonyl chloride

-

5% Na₂CO₃ solution

-

Brine

-

Na₂SO₄

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred solution of 1,2,3,4-tetrahydroquinoline (10 mmol) in 30 ml of dry methylene dichloride, add triethylamine (15 mmol) at 0-5 °C.[2]

-

To this reaction mixture, add methanesulfonyl chloride (12 mmol) in 10 ml of dry dichloromethane dropwise.[2]

-

After stirring for 2 hours at 15-20 °C, wash the reaction mixture with 5% Na₂CO₃ and brine.[2]

-

Dry the organic phase over Na₂SO₄ and concentrate it under vacuum to yield the crude product as a colorless solid.[2]

Sources

Potential biological activities of tetrahydroquinoline derivatives.

<An In-depth Technical Guide to the Potential Biological Activities of Tetrahydroquinoline Derivatives

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds of significant pharmacological interest.[1][2] Its unique structural and electronic properties have made it a focal point in medicinal chemistry, leading to the development of derivatives with a broad spectrum of biological activities. These activities include potent anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antioxidant effects.[3][4][5] This technical guide provides an in-depth analysis of the key biological activities of THQ derivatives, intended for researchers, scientists, and drug development professionals. We will explore the underlying mechanisms of action, present structure-activity relationship (SAR) insights, detail robust experimental protocols for activity assessment, and visualize key pathways and workflows.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a paramount challenge in modern medicine. Tetrahydroquinoline derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1][3]

Mechanism of Action

THQ derivatives exert their anticancer effects through diverse mechanisms, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[3][6]

-

Kinase Inhibition: Many THQ derivatives function as inhibitors of protein kinases, such as those in the PI3K/AKT/mTOR pathway, which are frequently dysregulated in cancer.[7] By blocking these kinases, they can halt tumor growth and expansion.

-

Induction of Oxidative Stress: Certain THQ derivatives can disrupt the redox balance within cancer cells, leading to a massive increase in reactive oxygen species (ROS).[7] This elevated oxidative stress triggers cellular damage and can induce programmed cell death (apoptosis) or autophagy.[7]

-

Cell Cycle Arrest & Apoptosis: Some compounds have been shown to arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[8] This arrest is often followed by the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[8]

-

Topoisomerase Inhibition: Similar to some established chemotherapeutics, certain THQ derivatives can inhibit type II topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.[9]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of THQ derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

-

A (1-naphthyl)methyl moiety at position 3 has been identified as crucial for potent activity against colon and lung cancer cell lines.[8]

-

The presence of a carbonyl group at the 2-position appears to be a key feature for antiproliferative effects.[7][8]

-

Modifications at the 1-position with various acyl and aroyl groups can significantly influence inhibitory effects on NF-κB transcriptional activity, which is linked to cancer cell survival.[10]

-

Generally, 2-arylquinoline derivatives have shown a better activity profile against several cancer cell lines compared to 2-acetamido-2-methyl-THQs.[11]

Data Presentation: In Vitro Cytotoxicity

The efficacy of potential anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell growth.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydroquinolinone | HCT-116 (Colon) | ~5-15 | [8] |

| Tetrahydroquinolinone | A549 (Lung) | ~10-20 | [8] |

| 2-Arylquinoline | PC3 (Prostate) | 31.37 - 34.34 | [11] |

| 2-Arylquinoline | HeLa (Cervical) | 8.3 - 13.15 | [11] |

| 1-Aryl-6-hydroxy-THIQ | P. falciparum | Comparable to Chloroquine | [4] |

| Tetrahydroquinoline-2-carboxamide | PC-3 (Prostate) | Potent (<10 µM) | [10] |

Note: IC50 values are approximate and vary based on specific substitutions and experimental conditions.

Experimental Protocol: IC50 Determination via MTT Assay

This protocol outlines a standard colorimetric method for assessing the cytotoxic effect of a THQ derivative on an adherent cancer cell line. The principle lies in the metabolic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[12][13] The amount of formazan is directly proportional to the number of living cells.[13]

1.4.1 Materials

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Test THQ derivative (dissolved in DMSO, stock solution 10 mM)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader (absorbance at 570 nm)

1.4.2 Procedure

-

Cell Seeding: Harvest logarithmically growing cells, perform a cell count, and dilute to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL (5,000 cells/well) into a 96-well plate.[12]

-

Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[12]

-

Compound Treatment:

-

Prepare a 2X serial dilution of the THQ derivative in complete medium (e.g., from 200 µM to 0.1 µM).

-

Include a vehicle control (medium with the highest DMSO concentration, typically <0.1%) and a positive control (e.g., doxorubicin).

-

Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions.[12]

-

-

Incubation: Return the plate to the incubator for a predetermined time, typically 48 or 72 hours. The optimal time depends on the cell line's doubling time and the compound's mechanism.[14]

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will form visible purple formazan crystals.[12]

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 10 minutes.[13]

-

Data Acquisition: Measure the optical density (OD) at 490 nm or 570 nm using a microplate reader.[12][13]

1.4.3 Data Analysis

-

Normalize the data by converting OD values to percentage viability relative to the vehicle control (100% viability).

-

Plot the percent viability against the log-transformed drug concentration.

-

Use non-linear regression analysis (e.g., log(inhibitor) vs. response) with software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.[12][15]

Visualization: Anticancer Mechanism & Workflow

The following diagrams illustrate a potential anticancer mechanism and the experimental workflow for its evaluation.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a THQ derivative.

Caption: Experimental workflow for IC50 determination using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[9] Tetrahydroquinoline and its derivatives have demonstrated promising activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species.[16][9]

Mechanism of Action

The primary antibacterial mechanism for many quinoline-class compounds involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and Topoisomerase IV.[9] These enzymes are essential for bacterial DNA replication, repair, and segregation. By inhibiting these targets, THQ derivatives can effectively block bacterial proliferation. This mechanism is distinct from that of other antibiotic classes like fluoroquinolones, suggesting a potential role in overcoming existing resistance.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] The broth microdilution method is a standard and reliable technique for determining MIC values.[18][19]

2.2.1 Materials

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Test THQ derivative (dissolved in a suitable solvent)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or microplate reader (OD at 600 nm)

2.2.2 Procedure

-

Inoculum Preparation: Prepare a bacterial suspension and standardize it to approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in MHB.[17][20]

-

Compound Dilution:

-

In a 96-well plate, add 50-100 µL of MHB to each well.[17]

-

Create a two-fold serial dilution of the THQ derivative across the wells, starting from a high concentration.

-

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well.[20]

-

Controls:

-

Growth Control: Wells containing MHB and inoculum only.

-

Sterility Control: Wells containing MHB only.

-

Positive Control: Wells with a serial dilution of a known antibiotic.

-

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[20]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[17][20] This can be assessed visually or by reading the optical density at 600 nm.

Visualization: MIC Assay Workflow

Caption: Workflow for the broth microdilution MIC assay.

Neuroprotective and Anti-Inflammatory Activities

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation.[21][22] THQ derivatives have shown significant potential in mitigating these pathological processes.[21][23]

Mechanisms of Action

-

Antioxidant Effects: Many THQ derivatives are potent antioxidants. They can scavenge free radicals, chelate metal ions like iron and copper that catalyze the formation of ROS, and upregulate the expression of endogenous antioxidant enzymes (e.g., Sod1, Gpx1), thereby protecting neurons from oxidative damage.[22][23][24]

-

Anti-inflammatory Action: THQ derivatives can suppress neuroinflammation by inhibiting key inflammatory pathways. This includes decreasing the activity of myeloperoxidase and downregulating the expression of pro-inflammatory cytokines and mediators like TNF-α, IL-6, and NF-κB.[10][23][25]

-

Anti-apoptotic Effects: By reducing oxidative stress and inflammation, THQs can inhibit the apoptotic cascade in neurons. They have been shown to decrease the activity of caspases and reduce DNA fragmentation.[23][24]

-

Cholinesterase Inhibition: Some THQ derivatives act as acetylcholinesterase (AChE) inhibitors.[26][27][28] By preventing the breakdown of the neurotransmitter acetylcholine, they can provide symptomatic relief in conditions like Alzheimer's disease.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to screen for AChE inhibitors.[29][30]

3.2.1 Principle AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[29] The rate of color formation is proportional to AChE activity.

3.2.2 Procedure

-

Reagent Preparation: Prepare solutions of AChE, ATCh, DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test THQ derivative at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate (ATCh) to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to a control without any inhibitor and calculate the IC50 value.

Visualization: Neuroprotective Mechanisms

Caption: Multifaceted neuroprotective mechanisms of THQ derivatives.

Conclusion and Future Perspectives

The tetrahydroquinoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Derivatives have demonstrated a wide array of potent biological activities, including significant anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. The ability to readily modify the core structure allows for fine-tuning of these activities and the exploration of structure-activity relationships, which is crucial for lead optimization.[10][11][31] Future research should focus on synthesizing novel derivatives with improved potency and selectivity, conducting in-depth mechanistic studies to fully elucidate their modes of action, and advancing promising candidates into preclinical and clinical development. The continued exploration of this chemical space holds great promise for addressing some of the most pressing challenges in human health.

References

- Benchchem. (n.d.). A Comparative Guide to the Anticancer Activity of Tetrahydroquinoline Derivatives. BenchChem.

- Scientific Reports. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Nature Publishing Group.

- Natural Product Reports. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Royal Society of Chemistry.

- Scientific Reports. (2023). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Nature Publishing Group.

- New Journal of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry.

- Current Topics in Medicinal Chemistry. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers.

- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- Journal of Personalized Medicine. (2023). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. MDPI.

- Institute for Collaborative Biotechnology (ICB). (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. UCSB, MIT and Caltech.

- Benchchem. (n.d.). Application Note & Protocol: Determination of IC50 Values for Anticancer Agent 28. BenchChem.

- Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Publishing Group.

- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.

- RSC Medicinal Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.

- Protocols.io. (2017). Minimal Inhibitory Concentration (MIC).

- ResearchGate. (2025). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF.

- Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.

- PubMed. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. National Center for Biotechnology Information.

- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.

- ResearchGate. (n.d.). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.

- PubMed. (n.d.). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Anticancer Drug Synthesis: A Focus on Tetrahydroquinoline Intermediates.

- Benchchem. (n.d.). The Untapped Potential of 3,4-Dihydroisoquinoline Scaffolds in Neuroprotection: A Technical Overview. BenchChem.

- PubMed. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. National Center for Biotechnology Information.

- Molecules. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI.

- Benchchem. (n.d.). Application Notes and Protocols for Determining the IC50 of Hapalosin in Cancer Cells. BenchChem.

- ResearchGate. (n.d.). Tricyclic Tetrahydroquinoline Antibacterial Agents | Request PDF.

- International Journal of Pharmaceutical Sciences and Research. (2019). synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives.

- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.

- Molecules. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI.

- Journal of Medicinal Chemistry. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. American Chemical Society.

- ResearchGate. (2020). How do I find the IC50 and best drug treatment time for anticancer drug?.

- ResearchGate. (2025). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds | Request PDF.

- ResearchGate. (2025). Design, Synthesis, and AChE Inhibition of 4-Amino-tetrahydroquinoline Derivatives: Molecular Docking and Biological Evaluation | Request PDF.

- ResearchGate. (2025). Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors | Request PDF.

- PubMed. (n.d.). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. National Center for Biotechnology Information.

- ResearchGate. (2020). (PDF) One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents.

- PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. National Center for Biotechnology Information.

- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis.

- PubMed Central. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors.

- Benchchem. (n.d.). methyl-8-quinolinol: A Comparative Guide to its Potential as a Cholinesterase Inhibitor. BenchChem.

- Molecules. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.

- Molecules. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.

- ResearchGate. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as AntiAngiogenesis and Anti-Cancer Agents | Request PDF.

- International Journal of Molecular Sciences. (n.d.). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. MDPI.

- E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb..

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

- 15. clyte.tech [clyte.tech]

- 16. researchgate.net [researchgate.net]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. protocols.io [protocols.io]

- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Methyl 1,2,3,4-Tetrahydroquinoline-3-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct data for this specific ester, this document focuses on the synthetic pathways to its parent acid, 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, and subsequent esterification protocols. Detailed methodologies for synthesis, purification, and characterization, including spectroscopic analysis, are presented. Furthermore, the broader context of tetrahydroquinolines in drug discovery is explored, highlighting the potential applications and significance of this molecular scaffold.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its saturated heterocyclic ring fused to a benzene ring provides a rigid, three-dimensional structure that can effectively interact with biological targets. Derivatives of tetrahydroquinoline have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antimalarial, anti-inflammatory, and neuroprotective properties. The substitution pattern on both the aromatic and heterocyclic rings plays a crucial role in modulating the biological activity of these compounds.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₁H₁₃NO₂ | Based on structural analysis |

| Molecular Weight | 191.23 g/mol | Calculated from the molecular formula |

| CAS Number | Not Assigned/Undocumented | Extensive database searches |

| Appearance | Expected to be a solid or oil at room temperature. | General observation for similar small organic molecules. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. | Based on the expected polarity of the molecule. |

Synthesis and Mechanism

The synthesis of this compound is most practically approached as a two-stage process: first, the synthesis of the parent carboxylic acid, followed by its esterification.

Synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid

Several synthetic routes can be envisioned for the preparation of the 1,2,3,4-tetrahydroquinoline-3-carboxylic acid core. One plausible and adaptable method is the reductive cyclization of a suitable precursor.

Workflow for the Synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid:

Figure 1: Proposed synthetic workflow for 1,2,3,4-tetrahydroquinoline-3-carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Diethyl 2-(2-nitrobenzyl)malonate

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere, add diethyl malonate dropwise at 0 °C.

-

After stirring for 30 minutes, add a solution of 2-nitrobenzyl bromide in ethanol dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Cyclization to Ethyl 1,2,3,4-tetrahydroquinoline-3-carboxylate

-

Dissolve the diethyl 2-(2-nitrobenzyl)malonate in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude cyclized product.

Step 3: Hydrolysis and Decarboxylation to 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid

-

Dissolve the crude ethyl 1,2,3,4-tetrahydroquinoline-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH ~2-3.

-

The precipitated product, 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, can be collected by filtration, washed with cold water, and dried.

Esterification to this compound

The conversion of the carboxylic acid to its methyl ester can be achieved through several standard methods. The choice of method may depend on the scale of the reaction and the desired purity.

Method 1: Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Workflow for Fischer Esterification:

Figure 2: Workflow for the Fischer esterification of the parent acid.

Experimental Protocol (Fischer Esterification):

-

Suspend 1,2,3,4-tetrahydroquinoline-3-carboxylic acid in a large excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid dropwise while cooling the mixture in an ice bath.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude ester by column chromatography.

Method 2: Thionyl Chloride Mediated Esterification

This method proceeds via the formation of an acyl chloride intermediate, which then reacts with methanol.

Experimental Protocol (Thionyl Chloride):

-

To a solution of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid in anhydrous methanol at 0 °C, add thionyl chloride dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl ester.

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons (in the range of δ 6.5-7.5 ppm), the protons on the heterocyclic ring (typically δ 2.5-4.0 ppm), and a characteristic singlet for the methyl ester protons around δ 3.7 ppm. The coupling patterns of the aliphatic protons would provide information about their stereochemical relationship.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the carbonyl carbon of the ester (around δ 170-175 ppm), the aromatic carbons (δ 110-150 ppm), the carbons of the heterocyclic ring, and the methyl carbon of the ester (around δ 52 ppm).

-

IR (Infrared) Spectroscopy: Key vibrational bands would include a strong carbonyl stretch (C=O) for the ester at approximately 1730-1750 cm⁻¹, C-O stretching bands, and N-H stretching for the secondary amine in the tetrahydroquinoline ring (around 3300-3500 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.23 g/mol ). Fragmentation patterns could provide further structural information.

Applications in Drug Discovery and Research

The tetrahydroquinoline scaffold is of significant interest in drug discovery. The introduction of a carboxylate group at the 3-position offers a handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening.

Potential Areas of Application:

-

Lead Optimization: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug molecules.

-

Bioisosteric Replacement: The carboxylic acid or ester can serve as a bioisostere for other functional groups in known bioactive molecules, potentially leading to improved pharmacokinetic or pharmacodynamic properties.

-

Fragment-Based Drug Discovery: The core tetrahydroquinoline-3-carboxylate structure can be used as a fragment in screening campaigns to identify novel binding motifs for therapeutic targets.

Conclusion

While this compound is not a widely documented compound, this guide provides a scientifically robust framework for its synthesis and characterization. By focusing on the preparation of the parent carboxylic acid and its subsequent esterification, researchers are equipped with the necessary protocols to access this molecule for further investigation. The versatility of the tetrahydroquinoline scaffold ensures that its derivatives, including the 3-carboxylate, will continue to be valuable tools in the ongoing quest for novel therapeutics.

References

-

General Synthesis of Tetrahydroquinolines: A review of synthetic approaches to 1,2,3,4-tetrahydroquinolines can be found in various organic chemistry journals and databases. For domino reactions leading to these structures, see: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]

-

Esterification Protocols: Standard organic chemistry textbooks and resources provide detailed information on esterification reactions.

-

An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Available at: [Link]

-

-

Spectroscopic Data of Related Compounds: Spectroscopic data for isomers and related structures can be found in chemical databases such as PubChem and the NIST WebBook. For example, data for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives can offer comparative insights.[1][2][3]

-

Pharmacological Importance of Tetrahydro-β-carbolines (a related heterocyclic system): This provides context on the utility of similar scaffolds in drug discovery. Pharmacological importance of optically active tetrahydro-β-carbolines and synthetic approaches to create the C1 stereocenter. Available at: [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological importance of optically active tetrahydro-β-carbolines and synthetic approaches to create the C1 stereocenter - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Tetrahydroquinoline Compounds

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone of modern medicinal chemistry, frequently lauded as a "privileged" structure due to its recurrent appearance in a vast number of biologically active compounds.[1] This bicyclic heterocycle, featuring a benzene ring fused to a partially saturated pyridine ring, offers a conformationally rigid, three-dimensional framework that is highly amenable to synthetic modification.[1] This guide provides a comprehensive exploration of the discovery and historical development of tetrahydroquinolines, tracing their origins from the initial isolation of their aromatic precursor, quinoline, to their current prominence as a critical pharmacophore in contemporary drug discovery. We will delve into the seminal synthetic methodologies, provide detailed experimental protocols for key reactions, and present a forward-looking perspective on this versatile and vital class of compounds.

Introduction: The Significance of the Tetrahydroquinoline Core

Tetrahydroquinoline and its derivatives are not merely laboratory curiosities; they are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[2][3][4] From anticancer and antimalarial agents to antihypertensives and neuroprotective compounds, the tetrahydroquinoline motif has proven to be a remarkably fruitful scaffold for the development of novel therapeutics.[5] The inherent structural features of the tetrahydroquinoline core allow it to present substituents in well-defined spatial orientations, facilitating precise interactions with biological targets. This guide will illuminate the historical journey of these compounds, providing researchers and drug development professionals with a robust understanding of their foundational chemistry and the evolution of their synthesis.

The Genesis: From Coal Tar to Directed Synthesis

The story of tetrahydroquinolines begins with their aromatic counterpart, quinoline. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar, a complex mixture of organic compounds.[1][6] However, it was the advent of synthetic organic chemistry in the late 19th century that truly unlocked the potential of this class of heterocycles. The development of methods to construct the quinoline ring system, such as the Skraup synthesis (1880) and the Doebner-von Miller reaction (1881), provided chemists with the tools to create a wide variety of substituted quinolines.[1][6]

These early quinoline syntheses laid the groundwork for the eventual preparation of tetrahydroquinolines. The most direct and earliest method for accessing the tetrahydroquinoline scaffold was the reduction of the corresponding quinoline.

Foundational Synthetic Methods: The First Tetrahydroquinolines

The initial syntheses of tetrahydroquinolines were primarily achieved through the hydrogenation of quinolines .[7] This seemingly straightforward transformation, which involves the addition of hydrogen across the pyridine ring of the quinoline, can be accomplished using various reducing agents and catalysts.

Table 1: Comparison of Early Methods for Tetrahydroquinoline Synthesis

| Method | Description | Advantages | Limitations |

| Catalytic Hydrogenation | Reduction of quinolines using hydrogen gas and a heterogeneous catalyst (e.g., Pt, Pd, Ni). | High yields, relatively clean reactions. | Requires specialized equipment for handling hydrogen gas; can sometimes lead to over-reduction of the benzene ring. |

| Chemical Reduction | Use of dissolving metal reductions (e.g., Na/ethanol) or other chemical reducing agents. | Does not require high-pressure equipment. | Often requires harsh reaction conditions; can have lower yields and more side products. |

| Named Reactions | Direct synthesis from acyclic precursors, such as the Doebner-von Miller reaction which can sometimes yield tetrahydroquinolines as byproducts or main products under specific conditions.[8][9] | Can build complexity and introduce substituents in a single step. | Reaction mechanisms can be complex and yields variable; may not be a general method for all desired substitution patterns.[8][10] |

The Doebner-von Miller reaction , a flexible method for synthesizing quinolines, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[8] While primarily used for quinoline synthesis, variations in reaction conditions and substrates can lead to the formation of tetrahydroquinoline derivatives. The reaction is typically catalyzed by strong acids, such as sulfuric acid or hydrochloric acid, and can also be promoted by Lewis acids.[6][8]

The Evolution of Synthesis: Towards Greater Control and Complexity